molecular formula C7H12ClN5 B3065111 Norazine CAS No. 3004-71-5

Norazine

Cat. No.: B3065111
CAS No.: 3004-71-5
M. Wt: 201.66 g/mol
InChI Key: KLJYRZOFJHYOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norazine is a useful research compound. Its molecular formula is C7H12ClN5 and its molecular weight is 201.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Staphylococcus Aureus Efflux Pumps

Norazine derivatives, specifically 3-phenyl-1,4-benzothiazine derivatives, have been studied for their potential to inhibit the Staphylococcus aureus NorA multidrug efflux pump. This pump is a key mechanism in bacterial resistance to antimicrobials, including fluoroquinolones, leading to multidrug-resistant phenotypes. Research has shown that these derivatives can effectively inhibit the NorA efflux pump and restore the activity of ciprofloxacin against resistant strains of S. aureus (Sabatini et al., 2008) (Felicetti et al., 2017).

Efflux Pump Inhibition and Methicillin-Resistant Staphylococcus Aureus

Jatrorrhizine, a natural product related to this compound, has shown potential in combating methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting bacterial drug efflux and the expression of NorA. This makes it a promising candidate for addressing MRSA infections, as it can synergistically enhance the efficacy of norfloxacin, a common antibiotic (Yu et al., 2019).

Sedation and Analgesia in Nonoperating Room Anesthesia

This compound has implications in the field of anesthesia, specifically in nonoperating room anesthesia (NORA). New drugs and techniques, including the use of this compound derivatives, are being explored to improve sedation and analgesia for patients undergoing various medical procedures outside the operating room (Finlay & Leslie, 2021).

Treatment of Breast Cancer

Studies have investigated the role of this compound in the adjuvant treatment of early breast cancer. The impact of specific recommendations, such as the St Gallen recommendations, on the clinical practice of using this compound and its derivatives for breast cancer treatment, highlights its potential application in oncology (Cazzaniga et al., 2007).

Impact on Neurotransmitter Release

This compound and its derivatives have been studied for their effects on neurotransmitter release, particularly noradrenaline, in the brain. This research is significant for understanding the drug's potential impact on cognitive and neurological functions (Lockhart et al., 2000).

Properties

IUPAC Name

6-chloro-4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN5/c1-4(2)10-7-12-5(8)11-6(9-3)13-7/h4H,1-3H3,(H2,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJYRZOFJHYOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)NC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062774
Record name 6-Chloro-N-methyl-N'-isopropyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3004-71-5
Record name 6-Chloro-N2-methyl-N4-(1-methylethyl)-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3004-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003004715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-methyl-N4-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Chloro-N-methyl-N'-isopropyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Norazine
Reactant of Route 2
Reactant of Route 2
Norazine
Reactant of Route 3
Reactant of Route 3
Norazine
Reactant of Route 4
Norazine
Reactant of Route 5
Norazine
Reactant of Route 6
Reactant of Route 6
Norazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.